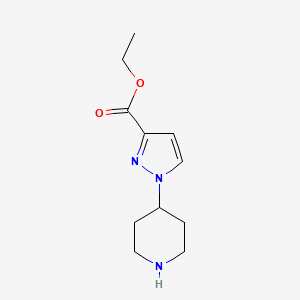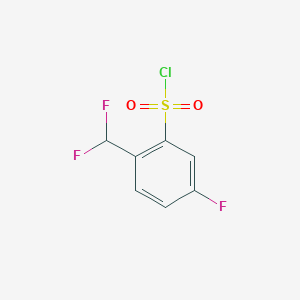
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of difluoromethyl and fluorobenzene groups attached to a sulfonyl chloride moiety. The unique structural features of this compound make it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(Difluoromethyl)-5-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- 2-(Difluoromethyl)-5-chlorobenzene-1-sulfonylchloride
- 2-(Difluoromethyl)-5-bromobenzene-1-sulfonylchloride
- 2-(Difluoromethyl)-5-iodobenzene-1-sulfonylchloride
Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride exhibits unique properties due to the presence of the fluorine atom. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications . Additionally, the difluoromethyl group provides a balance between hydrophobicity and hydrogen bond donor ability, which is advantageous in drug design .
Propriétés
Formule moléculaire |
C7H4ClF3O2S |
|---|---|
Poids moléculaire |
244.62 g/mol |
Nom IUPAC |
2-(difluoromethyl)-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-4(9)1-2-5(6)7(10)11/h1-3,7H |
Clé InChI |
BNLCJSDLXZIOFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


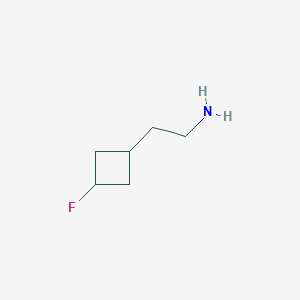
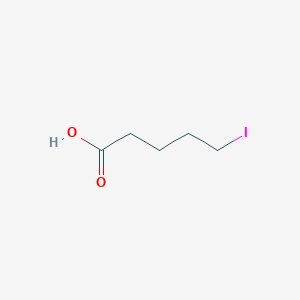
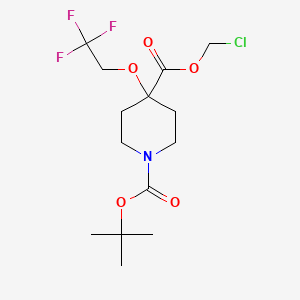
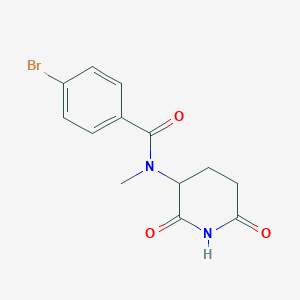
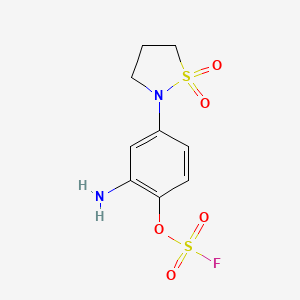
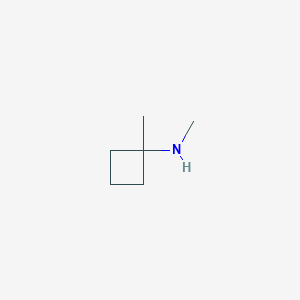
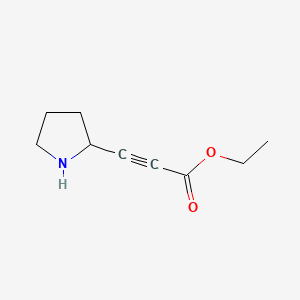

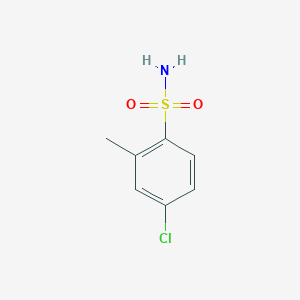

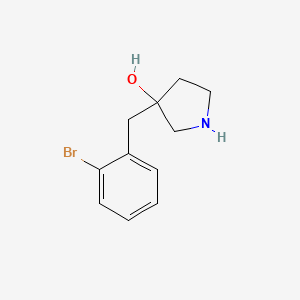
![6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13553268.png)
